2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
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Overview
Description
2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes a pyridazine ring, a phenyl group, and a thioether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylphenylhydrazine with an appropriate diketone to form the pyridazine ring. This intermediate is then reacted with 3-(methylsulfanyl)benzoyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-PHENYLBUTANAMIDE: Similar structure but with a butanamide group instead of an acetamide group.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Contains a pyrazole ring instead of a pyridazine ring.
Uniqueness
The uniqueness of 2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-7-8-15(2)18(11-14)19-9-10-21(26)24(23-19)13-20(25)22-16-5-4-6-17(12-16)27-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOBFJGDMLTBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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